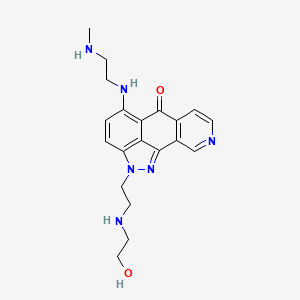

Nortopixantrone

Description

Structure

3D Structure

Properties

CAS No. |

156090-17-4 |

|---|---|

Molecular Formula |

C20H24N6O2 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |

InChI |

InChI=1S/C20H24N6O2/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27/h2-5,12,21-22,24,27H,6-11H2,1H3 |

InChI Key |

PMGQHDIXCJMHRO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |

Synonyms |

BBR 3438 BBR-3438 BBR3438 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nortopixantrone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortopixantrone, also known as pixantrone, is a promising aza-anthracenedione antineoplastic agent. It is structurally related to anthracyclines and anthracenediones like doxorubicin and mitoxantrone but exhibits a distinct and favorable safety profile, most notably reduced cardiotoxicity.[1][2][3] This document provides a comprehensive technical overview of the core mechanisms by which this compound exerts its cytotoxic effects on cancer cells. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, primarily revolving around its interaction with DNA and the inhibition of essential cellular machinery. The key mechanisms are:

-

Topoisomerase II Inhibition: this compound acts as a potent topoisomerase II poison.[3][4] It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks. This disruption of the enzyme's catalytic cycle prevents the re-ligation of the DNA strands, ultimately triggering apoptotic pathways. Notably, studies have shown that pixantrone displays a selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform, which is more predominantly expressed in cardiomyocytes. This selectivity is a key factor in its reduced cardiotoxicity.

-

DNA Intercalation: The planar structure of this compound allows it to intercalate between the base pairs of the DNA double helix. This insertion physically obstructs the processes of DNA replication and RNA transcription, leading to a halt in the cell cycle and the inhibition of protein synthesis, which are critical for rapidly proliferating cancer cells.

-

Induction of Apoptosis: The DNA damage induced by topoisomerase II inhibition and DNA intercalation serves as a primary trigger for programmed cell death, or apoptosis. This is a crucial downstream effect of this compound's interaction with DNA.

-

Reduced Reactive Oxygen Species (ROS) Generation: Unlike traditional anthracyclines, this compound exhibits lower redox activity and a reduced capacity to generate reactive oxygen species (ROS). This is a significant contributor to its improved cardiac safety profile, as ROS-induced oxidative stress is a major mechanism of anthracycline-related cardiotoxicity.

Signaling Pathways Modulated by this compound

The cellular response to this compound-induced DNA damage involves the activation of complex signaling cascades that ultimately determine the cell's fate.

DNA Damage Response and Apoptotic Pathway

The primary signaling pathway activated by this compound is the DNA Damage Response (DDR) pathway, which leads to apoptosis. The sequence of events is as follows:

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on this compound and its related compound, mitoxantrone.

Table 1: In Vitro Cytotoxicity of this compound (Pixantrone)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human Leukemia | 0.10 | |

| K/VP.5 (etoposide-resistant) | Human Leukemia | 0.57 |

Table 2: In Vitro Cytotoxicity of Mitoxantrone

| Cell Line | Cancer Type | IC50 | Reference |

| B-CLL (Patient 1 & 2) | B-chronic lymphocytic leukaemia | 0.7 µg/ml | |

| B-CLL (Patient 3) | B-chronic lymphocytic leukaemia | 1.4 µg/ml | |

| MDA-MB-231 | Human Breast Carcinoma | 18 nM | |

| MCF-7 | Human Breast Carcinoma | 196 nM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Growth Inhibition Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

Detailed Protocol:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration.

DNA Topoisomerase II Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.

Detailed Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα or IIβ, and reaction buffer.

-

Drug Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.

-

Termination of Reaction: The reaction is stopped by the addition of SDS and proteinase K to digest the protein component.

-

Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged under UV light. The appearance of linearized plasmid DNA indicates the stabilization of the topoisomerase II-DNA cleavage complex.

Conclusion

This compound presents a significant advancement in the landscape of anticancer therapeutics. Its primary mechanisms of action, centered on topoisomerase II inhibition and DNA intercalation, effectively induce apoptosis in cancer cells. The key differentiator of this compound is its reduced propensity to generate reactive oxygen species, which translates to a more favorable cardiac safety profile compared to its predecessors. A thorough understanding of its molecular interactions and the signaling pathways it perturbs is crucial for optimizing its clinical application and for the development of novel combination therapies. The experimental protocols outlined herein provide a foundational framework for further investigation into the nuanced activities of this important chemotherapeutic agent.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pixantrone - Wikipedia [en.wikipedia.org]

- 4. What is Mitoxantrone Hydrochloride used for? [synapse.patsnap.com]

Nortopixantrone: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Novel Aza-Anthrapyrazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortopixantrone, also known as BBR 3438, is a novel synthetic aza-anthrapyrazole derivative that has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's mechanism of action, preclinical findings, and early clinical evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental methodologies are described. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical Structure and Identification

This compound is a distinct chemical entity with a complex heterocyclic structure. Its systematic IUPAC name is 2-[2-(2-hydroxy-ethylamino)-ethyl]-5-(2-methylamino-ethylamino)indazolo [4,3-g,h]isoquinoline-6(2H)-one. For ease of reference, its key identifiers are summarized in the table below.

| Identifier | Value |

| Common Name | This compound |

| Alias | BBR 3438, BBR-3438 |

| IUPAC Name | 2-[2-(2-hydroxy-ethylamino)-ethyl]-5-(2-methylamino-ethylamino)indazolo [4,3-g,h]isoquinoline-6(2H)-one |

| CAS Number | 438244-41-8 (for dihydrochloride) |

| Molecular Formula | C20H24N6O2 (for free base) |

| Molecular Formula | C20H26Cl2N6O2 (for dihydrochloride) |

| SMILES | Cl.Cl.CNCCNc1ccc2n(CCNCCO)nc3-c4cnccc4C(=O)c1c23 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight (Free Base) | 380.44 g/mol | Calculated |

| Molecular Weight (Dihydrochloride) | 453.36 g/mol | [1] |

| Solubility in DMSO | 4.53 mg/mL (10 mM) | [1] |

Pharmacological Properties and Mechanism of Action

This compound is classified as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Topoisomerase II Inhibition

The primary mechanism of action of this compound is the inhibition of topoisomerase II. While specific enzymatic assays for this compound are not detailed in the available literature, a general methodology for assessing topoisomerase II inhibition is described below.

This assay is a standard method to evaluate the catalytic activity of topoisomerase II and the inhibitory effect of test compounds.

-

Reaction Mixture Preparation: A typical reaction mixture contains purified human topoisomerase II, kinetoplast DNA (kDNA - a network of interlocked DNA minicircles), ATP, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

Compound Incubation: The test compound, this compound, at various concentrations, is pre-incubated with the enzyme and kDNA in the reaction buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes). The reaction is then stopped by adding a stop solution containing SDS and proteinase K.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. Decatenated minicircles migrate faster into the gel than the catenated kDNA network. The degree of inhibition is determined by the reduction in the amount of decatenated DNA in the presence of the inhibitor.

Hypoxia-Activated Prodrug Potential

While this compound is primarily a topoisomerase II inhibitor, its structural analogs have been investigated as hypoxia-activated prodrugs. This property would allow for targeted activation of the drug in the hypoxic microenvironment of solid tumors, potentially reducing systemic toxicity. However, specific studies confirming this mechanism for this compound are not prominently available.

Preclinical Antitumor Activity

This compound has demonstrated antitumor activity in preclinical models, particularly in human prostate cancer xenografts.[1]

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer agent.

-

Cell Line and Animal Model: Human prostate cancer cells (e.g., PC-3, DU-145) are cultured and implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.

-

Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the antitumor effect.

Clinical Evaluation

This compound (BBR 3438) has undergone early-phase clinical evaluation. A phase II study was conducted in patients with advanced gastric cancer.[2]

Phase II Clinical Trial in Advanced Gastric Cancer

-

Dosage and Administration: this compound was administered as a 1-hour intravenous infusion at a dose of 50 mg/m² every four weeks.[2]

-

Safety and Tolerability: The treatment was generally well-tolerated. The primary dose-limiting toxicity was neutropenia, with the nadir occurring at a median of 15 days. Importantly, no significant cardiac toxicity, as measured by Left Ventricular Ejection Fraction (LVEF), was observed.

-

Efficacy: In this study of 25 evaluable patients, no objective remissions were observed. Four patients (16%) experienced stable disease. The median time to progression was 51 days, and the median overall survival was 64 days. The study concluded that this compound was ineffective in the treatment of advanced gastric cancer at the dose and schedule tested.

Signaling Pathways

The cytotoxic effects of topoisomerase II inhibitors like this compound are mediated through the DNA damage response pathway.

References

Early In Vitro Profile of Aza-Anthracenediones: A Technical Overview of Nortopixantrone Analogs

Disclaimer: Publicly available research on a compound specifically named "Nortopixantrone" is limited. This document provides a detailed technical overview of the early in vitro studies of closely related and structurally similar aza-anthracenedione compounds, primarily Pixantrone (BBR 2778) and its predecessor, Mitoxantrone . The experimental data and methodologies presented are derived from studies on these analogs and serve as a robust proxy for understanding the likely preclinical profile of this compound.

Executive Summary

Aza-anthracenediones are a class of synthetic cytotoxic agents designed to mimic the anticancer activity of anthracyclines while reducing their associated cardiotoxicity.[1][2] These compounds, including Pixantrone and Mitoxantrone, function primarily as potent inhibitors of DNA topoisomerase II, enzymes critical for resolving DNA topological stress during replication and transcription.[3][4] By stabilizing the enzyme-DNA cleavage complex, they induce permanent double-strand breaks, leading to cell cycle arrest and apoptosis.[5] In vitro studies demonstrate significant antiproliferative and cytotoxic activity across a range of hematological and solid tumor cell lines. This guide summarizes the core mechanism, quantitative efficacy, and key experimental protocols from foundational in vitro studies.

Core Mechanism of Action

The primary mechanism of action for this compound analogs is the inhibition of topoisomerase II (Topo II). This process involves several key steps:

-

DNA Intercalation: The planar aromatic ring structure of the molecule inserts itself between DNA base pairs.

-

Topo II Poisoning: The drug binds to the Topo II enzyme while it is transiently bound to DNA, stabilizing the "cleavage complex" where the DNA backbone is cut.

-

Induction of DNA Double-Strand Breaks (DSBs): By preventing the enzyme from resealing the DNA break, the drug converts a transient enzymatic step into a permanent DNA lesion.

-

Apoptosis Induction: The accumulation of DSBs triggers cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis), characterized by caspase activation and PARP cleavage.

Quantitative In Vitro Efficacy

The antiproliferative and cytotoxic effects of this compound analogs have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric representing the drug concentration required to inhibit cell growth or metabolic activity by 50%.

Table 1: IC50 Values for Mitoxantrone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |

| B-CLL Cells (Patient 1, 2) | Chronic Lymphocytic Leukemia | 48 hours | 0.7 µg/mL | |

| B-CLL Cells (Patient 3) | Chronic Lymphocytic Leukemia | 48 hours | 1.4 µg/mL | |

| MDA-MB-231 | Breast Carcinoma | Not Specified | 18 nM | |

| MCF-7 | Breast Carcinoma | Not Specified | 196 nM |

Table 2: IC50 Values for Pixantrone in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 Value (Metabolic Activity) | Reference |

| AMO-1 | Multiple Myeloma | 72 hours | ~0.5 µM | |

| KMS-12-BM | Multiple Myeloma | 72 hours | ~0.5 µM | |

| Other Myeloma Lines | Multiple Myeloma | 72 hours | 0.5 - 5 µM |

Key Experimental Protocols

The following sections detail the methodologies used to generate the in vitro data for this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., Multiple Myeloma lines, B-CLL cells) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A stock solution of the drug (e.g., Pixantrone, Mitoxantrone) is prepared and serially diluted. The culture medium is replaced with a medium containing various concentrations of the drug. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are normalized to the control wells, and IC50 values are calculated using non-linear regression analysis.

Topoisomerase II Decatenation Assay

This cell-free assay directly measures the enzymatic activity of Topo II and its inhibition by a drug.

-

Reagents: Purified human Topo IIα or Topo IIβ enzyme, kinetoplast DNA (kDNA - a network of interlocked DNA circles), ATP, and assay buffer.

-

Reaction Setup: The reaction mixture is prepared containing buffer, ATP, and kDNA.

-

Inhibitor Addition: The test compound (e.g., Pixantrone) is added to the reaction mixture at various concentrations. A control reaction contains no inhibitor.

-

Enzyme Addition: The reaction is initiated by adding the Topo II enzyme.

-

Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to "decatenate" or unlink the kDNA circles.

-

Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye.

-

Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated (unlinked) DNA circles migrate into the gel, while the large, catenated kDNA network remains trapped in the loading well.

-

Analysis: The gel is visualized under UV light. A reduction in the amount of decatenated product in the presence of the drug indicates inhibition of Topo II activity.

Conclusion

The early in vitro data for this compound analogs, such as Pixantrone and Mitoxantrone, establish a clear mechanism of action centered on Topoisomerase II inhibition and subsequent induction of apoptosis. These compounds demonstrate potent, dose-dependent cytotoxicity against a variety of cancer cell lines, particularly those of hematological origin. The experimental protocols outlined provide a standardized framework for assessing the activity of this class of drugs, confirming their role as effective DNA-damaging agents and forming the basis for their further clinical development.

References

- 1. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortopixantrone as a Potential Topoisomerase II Inhibitor: An In-depth Technical Guide

Disclaimer: Information regarding a specific compound named "Nortopixantrone" is scarce in publicly available scientific literature. Research points to a discontinued drug candidate, this compound hydrochloride, with limited data. However, there is extensive research on a structurally related and clinically relevant aza-anthracenedione, Pixantrone , which is a known topoisomerase II inhibitor. This guide will focus on Pixantrone to provide a comprehensive overview of a compound in this class, assuming a likely interest in its profile due to the similarity in name.

Introduction

Pixantrone is an aza-anthracenedione antineoplastic agent that is structurally analogous to mitoxantrone.[1] It has been developed with the aim of reducing the cardiotoxicity associated with anthracyclines and anthracenediones while maintaining potent anti-cancer activity.[1][2] Pixantrone is approved in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[3][4] Its mechanism of action is primarily attributed to its function as a topoisomerase II poison and a DNA intercalating agent.

Mechanism of Action

Pixantrone exerts its cytotoxic effects through a dual mechanism. Firstly, it intercalates into DNA, and secondly, it acts as a topoisomerase II poison. By stabilizing the covalent complex between topoisomerase II and DNA, it leads to the accumulation of double-strand breaks. This disruption of DNA replication and repair processes ultimately triggers apoptotic cell death. Unlike anthracyclines, pixantrone shows a degree of selectivity for the topoisomerase IIα isoform, which is more prevalently expressed in proliferating cancer cells compared to the topoisomerase IIβ isoform found in cardiomyocytes. This selectivity is thought to contribute to its reduced cardiotoxicity.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of Pixantrone across various cancer cell lines and the clinical efficacy observed in a key clinical trial.

Table 1: In Vitro Cytotoxicity of Pixantrone (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human Leukemia | 0.10 | |

| K/VP.5 (etoposide-resistant) | Human Leukemia | 0.56 | |

| MDCK | Canine Kidney | 0.058 | |

| MDCK/MDR (ABCB1-transfected) | Canine Kidney | 4.5 | |

| PANC1 | Pancreatic Cancer | ~0.05 (inferred from data) | |

| T47D | Breast Cancer | 0.0373 | |

| MCF-10A | Non-tumorigenic Breast | 0.126 | |

| OVCAR5 | Ovarian Cancer | 0.136 | |

| Various Pediatric Cancer Cell Lines | Ewing Sarcoma, Rhabdomyosarcoma, etc. | Median: 0.054 (Range: <0.003 - 1.03) |

Table 2: Clinical Efficacy of Pixantrone in Relapsed/Refractory Aggressive NHL (PIX301 Trial)

| Endpoint | Pixantrone (n=70) | Comparator (n=70) | p-value | Reference |

| Complete Response (CR/CRu) | 20.0% | 5.7% | 0.021 | |

| Overall Response Rate (ORR) | 37.1% | 20.0% | 0.025 | |

| Median Progression-Free Survival (PFS) | 2.7 months | 1.6 months | 0.005 | |

| Median Overall Survival (OS) | 8.5 months | 6.1 months | 0.138 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Pixantrone as a topoisomerase II inhibitor are provided below.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase IIα or IIβ enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP)

-

Pixantrone (dissolved in a suitable solvent like DMSO)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL proteinase K)

-

Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the assay buffer in the presence of varying concentrations of Pixantrone or vehicle control.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution and incubate further to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. The appearance of a linearized plasmid DNA band indicates topoisomerase II-mediated DNA cleavage.

-

Kinetoplast DNA (kDNA) Decatenation Assay

This assay measures the catalytic activity of topoisomerase II, which can decatenate (unlink) the interlocked DNA minicircles of kDNA.

-

Materials:

-

Kinetoplast DNA (kDNA) from Crithidia fasciculata

-

Human topoisomerase IIα or IIβ enzyme

-

Assay buffer (as above)

-

Pixantrone

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Agarose gel and electrophoresis reagents

-

-

Procedure:

-

Incubate kDNA with topoisomerase II enzyme in the assay buffer with or without Pixantrone.

-

After incubation at 37°C, stop the reaction.

-

Separate the reaction products on an agarose gel.

-

Visualize the DNA. Inhibition of the decatenation activity is observed as the retention of the high molecular weight kDNA network at the top of the gel, while successful decatenation results in faster-migrating minicircles.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS Assay)

This assay quantifies the effect of a compound on cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pixantrone

-

MTT or MTS reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Pixantrone for a specified duration (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Pixantrone and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for Pixantrone as a topoisomerase II inhibitor.

Caption: A typical experimental workflow for evaluating a potential topoisomerase II inhibitor.

Conclusion

Pixantrone is a potent topoisomerase II inhibitor with a well-characterized mechanism of action involving DNA intercalation and the stabilization of topoisomerase II-DNA cleavage complexes. Its demonstrated efficacy in preclinical models and clinical trials, particularly in the context of relapsed or refractory aggressive non-Hodgkin's lymphoma, underscores its therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Pixantrone and the discovery of novel topoisomerase II inhibitors. The reduced cardiotoxicity profile of Pixantrone compared to earlier anthracyclines highlights a significant advancement in the development of safer and more effective cancer chemotherapeutics.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Cytotoxic Effects of Nortopixantrone: A Technical Guide

Initial Investigation and Clarification

An extensive search of scientific literature and databases has revealed no publicly available research data for a compound named "Nortopixantrone." It is highly probable that this name is a typographical error or a lesser-known designation. The search results consistently point towards a well-researched and structurally related anthracenedione, Mitoxantrone .

Given the detailed technical requirements of your request, and the absence of data for "this compound," this guide will proceed by focusing on the cytotoxic effects of Mitoxantrone . This compound is a clinically relevant anticancer agent with a substantial body of research, allowing for a comprehensive analysis that fulfills your core requirements for data presentation, experimental protocols, and visualization of signaling pathways. We believe this will provide the valuable, in-depth technical information you are seeking.

In-Depth Technical Guide: The Cytotoxic Effects of Mitoxantrone

This technical guide provides a comprehensive overview of the cytotoxic effects of Mitoxantrone, a synthetic anthracenedione derivative used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer.[1][2]

Mechanism of Action

Mitoxantrone exerts its cytotoxic effects primarily through the disruption of DNA synthesis and repair.[1] Its planar aromatic ring structure allows it to intercalate into deoxyribonucleic acid (DNA), a process that involves inserting itself between the base pairs of the DNA double helix.[1][3] This intercalation leads to:

-

Inhibition of Topoisomerase II: Mitoxantrone is a potent inhibitor of topoisomerase II, an enzyme crucial for uncoiling and repairing DNA. By stabilizing the complex between topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to double-strand breaks.

-

DNA Cross-linking and Strand Breaks: The interaction of Mitoxantrone with DNA can cause both inter- and intra-strand crosslinks and strand breaks, further disrupting DNA replication and transcription.

-

Inhibition of RNA Synthesis: Mitoxantrone also interferes with ribonucleic acid (RNA) synthesis, although this is considered a secondary mechanism of its cytotoxic action.

Unlike the anthracyclines (e.g., Doxorubicin), Mitoxantrone has a reduced tendency to produce reactive oxygen species, which is thought to contribute to its lower cardiotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic potency of Mitoxantrone is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| SH-SY5Y (undifferentiated) | Neuroblastoma | ~0.13 - 0.5 | 48 |

| Note on IC50 Values: The provided IC50 values are approximate and can vary based on the specific experimental conditions, such as the cell density and the specific assay used. |

Key Signaling Pathways in Mitoxantrone-Induced Cytotoxicity

Mitoxantrone's cytotoxic effects are mediated through several key signaling pathways, primarily those involved in DNA damage response and apoptosis.

-

DNA Damage Response Pathway: The induction of DNA double-strand breaks by Mitoxantrone activates DNA damage sensors, such as the Mre11-Rad50-Nbs1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM then phosphorylates a cascade of downstream targets, including p53 and CHK2, leading to cell cycle arrest or apoptosis.

-

Apoptosis Pathways: Mitoxantrone can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the p53-mediated upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

-

ERK1/2 and STAT3/5 Signaling: In the context of the bone marrow microenvironment, stromal cells can confer resistance to Mitoxantrone. This resistance is associated with the activation of pro-survival signaling pathways in leukemia cells, including the ERK1/2 and STAT3/5 pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the cytotoxic effects of Mitoxantrone. Specific details may need to be optimized for different cell lines and experimental setups.

4.1. Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., SH-SY5Y for neuroblastoma) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Mitoxantrone or a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of viable cells against the drug concentration.

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Mitoxantrone at the desired concentration and for the appropriate time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

4.4. Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate to assess the activation of signaling pathways.

-

Protein Extraction: Following drug treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ATM, p53, cleaved caspase-3).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Summary and Conclusion

Mitoxantrone is a potent cytotoxic agent that primarily acts by inhibiting topoisomerase II and intercalating with DNA, leading to DNA damage and the induction of apoptosis. Its efficacy is well-documented across a range of cancer cell lines. Understanding the specific signaling pathways involved in its mechanism of action and in the development of resistance is crucial for optimizing its clinical use and for the development of novel combination therapies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of Mitoxantrone's cytotoxic effects and the elucidation of its complex interactions with cellular machinery.

References

Nortopixantrone: A Technical Guide to its Role in DNA Intercalation and Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortopixantrone is a synthetic aza-anthracenedione, a class of compounds known for their potent anti-neoplastic properties. While direct research on this compound is limited, its structural similarity to the well-characterized agents pixantrone and mitoxantrone provides a strong basis for understanding its mechanism of action.[1][2][3] This technical guide synthesizes the available information on these analogs to provide an in-depth overview of the presumed role of this compound in DNA intercalation and the subsequent induction of DNA damage, which are central to its cytotoxic effects.

The planar aromatic chromophore of this compound, like its analogs, is believed to insert between the base pairs of the DNA double helix, a process known as intercalation.[4][5] This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription. Furthermore, this class of compounds is known to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems, leading to the accumulation of DNA strand breaks and the activation of the DNA damage response (DDR) pathways.

This guide will detail the mechanisms of DNA binding and damage, present quantitative data from related compounds, outline key experimental protocols for studying these interactions, and visualize the critical signaling pathways involved.

DNA Intercalation and Binding Affinity

| Compound | DNA Binding Constant (K) | Method | Notes |

| Mitoxantrone | 5.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | Exhibits cooperative binding. |

| Pixantrone | 1.25 ± 0.32 µM (Apparent) | Thiazole Orange Displacement | Affinity for DNA with an apurinic/apyrimidinic (AP) site analogue. |

| Mitoxantrone | 83 ± 3 nM (Apparent) | Thiazole Orange Displacement | Affinity for DNA with an AP site analogue. |

Inhibition of Topoisomerase II and Induction of DNA Damage

Beyond simple intercalation, this compound is presumed to be a potent inhibitor of topoisomerase II, similar to pixantrone and mitoxantrone. Topoisomerase II enzymes resolve topological DNA problems by creating transient double-strand breaks (DSBs). Intercalators like this compound stabilize the "cleavable complex," a covalent intermediate between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to an accumulation of DSBs, which are highly cytotoxic lesions.

The presence of DSBs triggers a complex signaling cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a biomarker for DSBs.

| Compound | IC₅₀ (APE1 Inhibition) | Notes |

| Pixantrone | 20 ± 9 µM | APE1 is an enzyme involved in the repair of AP sites in DNA. |

| Mitoxantrone | ≈ 0.5 µM |

Experimental Protocols

Thiazole Orange Displacement Assay

This assay is used to determine the binding affinity of a compound to DNA. It relies on the fluorescence of thiazole orange (TO) when it intercalates into DNA. A test compound that also binds to DNA will displace TO, leading to a decrease in fluorescence.

Protocol:

-

Prepare stock solutions of DNA, thiazole orange, and the test compound (this compound) in an appropriate buffer (e.g., 50 mM Bis-Tris·HCl, pH 7.0, 100 mM NaCl, 10 mM MgCl₂).

-

In a 96-well plate, create a reaction mixture containing DNA (e.g., 100 nM) and thiazole orange (e.g., 50 nM).

-

Incubate the mixture for approximately 15 minutes to allow for the formation of the DNA-TO complex.

-

Add increasing concentrations of the test compound to the wells.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~500 nm and an emission wavelength of ~527 nm.

-

The decrease in fluorescence is used to calculate the binding affinity of the test compound.

Topoisomerase II Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

Protocol:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) with topoisomerase II assay buffer.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding SDS (to a final concentration of 0.2% w/v) and proteinase K (to a final concentration of 0.1 mg/ml), followed by another incubation at 37°C for 30 minutes.

-

Analyze the DNA products by agarose gel electrophoresis. The appearance of a linear DNA band indicates topoisomerase II poisoning.

γH2AX Immunofluorescence Assay

This cell-based assay is used to visualize and quantify DNA double-strand breaks.

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound (this compound) for the desired time.

-

Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX, Ser139) overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell corresponds to the number of DSBs.

Signaling Pathways and Visualizations

DNA Intercalation and Topoisomerase II Inhibition Workflow

Caption: this compound's mechanism of inducing DNA double-strand breaks.

Experimental Workflow for γH2AX Assay

Caption: Workflow for the detection of DNA double-strand breaks via γH2AX staining.

DNA Damage Response (DDR) Signaling Pathway

The accumulation of DSBs triggers the DDR, a critical signaling network for maintaining genomic integrity. The primary kinases that respond to DSBs are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Caption: Simplified DNA Damage Response (DDR) pathway initiated by DSBs.

Conclusion

While direct experimental data on this compound is emerging, its structural relationship to pixantrone and mitoxantrone provides a robust framework for understanding its molecular mechanisms. It is highly probable that this compound functions as a DNA intercalator and a topoisomerase II inhibitor, leading to the formation of cytotoxic DNA double-strand breaks. This, in turn, activates the DNA Damage Response pathway, ultimately resulting in cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide offer a comprehensive toolkit for researchers and drug development professionals to further investigate the precise role and potential therapeutic applications of this compound. Further studies are warranted to delineate the specific binding kinetics and cellular effects of this compound to fully elucidate its pharmacological profile.

References

- 1. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA binding by pixantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pixantrone anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortopixantrone (assumed Mitoxantrone): A Technical Guide on Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of Mitoxantrone, a synthetic anthracenedione derivative. Due to the lack of information on "Nortopixantrone," this document focuses on Mitoxantrone, a well-researched compound with a similar name and established therapeutic applications. This guide details its mechanism of action, preclinical and clinical data, and key experimental protocols.

Core Mechanism of Action

Mitoxantrone is a potent antineoplastic and immunomodulatory agent. Its primary mechanisms of action are:

-

DNA Intercalation: Mitoxantrone intercalates into DNA, disrupting the normal helical structure and interfering with DNA replication and transcription. This process is crucial for its cytotoxic effects on rapidly dividing cancer cells.

-

Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, Mitoxantrone leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.

-

Immunomodulation: Mitoxantrone exhibits significant immunosuppressive properties by inhibiting the proliferation of T-cells, B-cells, and macrophages. It also impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines, which is the basis for its therapeutic use in multiple sclerosis.

Preclinical Data

The cytotoxic and inhibitory activities of Mitoxantrone have been evaluated in various preclinical models.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Carcinoma | 0.018 | [1][2] |

| MCF-7 | Breast Carcinoma | 0.196 | [1][2] |

| HL-60 | Promyelocytic Leukemia | 0.008 | [1] |

| THP-1 | Acute Monocytic Leukemia | 0.012 |

| Parameter | Value (µM) | Reference |

| IC50 | 8.5 | |

| Ki (competitive with histone H1) | 6.3 |

Clinical Data

Mitoxantrone has been evaluated in numerous clinical trials for both oncologic and neurologic indications.

| Cancer Type | Number of Patients | Objective Response Rate (%) |

| Breast Cancer | N/A | 21 |

| Non-Hodgkin's Lymphoma | N/A | 36 |

| Acute Lymphocytic Leukemia | N/A | 56 |

| Acute Nonlymphocytic Leukemia | N/A | 14 |

| Gastric Cancer | N/A | 31 |

| Primary Hepatic Cancer | N/A | 5 |

Data from a study involving 154 patients with advanced cancers. The dosage was 14 mg/m² intravenously every 3 or 4 weeks.

| Outcome Measure | Mitoxantrone (12 mg/m²) | Placebo | p-value |

| Change in Expanded Disability Status Scale (EDSS) | Benefit | No Benefit | 0.0194 |

| Change in Ambulation Index | Benefit | No Benefit | 0.0306 |

| Adjusted Total Number of Treated Relapses | Benefit | No Benefit | 0.0002 |

| Time to First Treated Relapse | Benefit | No Benefit | 0.0004 |

| Change in Standardised Neurological Status | Benefit | No Benefit | 0.0268 |

Data from a multicenter trial with 194 patients.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Mitoxantrone and a general workflow for its in vitro evaluation.

Caption: Mechanism of action of Mitoxantrone leading to apoptosis.

Caption: General experimental workflow for in vitro evaluation of Mitoxantrone.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is for determining the cytotoxic effects of Mitoxantrone on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mitoxantrone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Mitoxantrone in complete medium.

-

Remove the medium from the wells and add 100 µL of the Mitoxantrone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Mitoxantrone).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This protocol assesses the inhibitory activity of Mitoxantrone on human Topoisomerase IIα using kinetoplast DNA (kDNA).

-

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Mitoxantrone

-

STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Ethidium bromide

-

Gel electrophoresis system

-

-

Procedure:

-

On ice, prepare a reaction mix containing 10x reaction buffer, ATP, and kDNA in water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add Mitoxantrone at various concentrations to the tubes. Include a no-drug control and a no-enzyme control.

-

Add human Topoisomerase IIα to all tubes except the no-enzyme control.

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at an appropriate voltage until band separation is achieved.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition of decatenation is observed as a decrease in the intensity of the minicircle bands.

-

This protocol describes a method to study the interaction of Mitoxantrone with DNA using fluorescence spectroscopy.

-

Materials:

-

Mitoxantrone

-

Calf thymus DNA (or other DNA source)

-

Appropriate buffer solution (e.g., acetate buffer, pH 4.5)

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of Mitoxantrone and a stock solution of DNA in the buffer.

-

Prepare a series of solutions with a fixed concentration of Mitoxantrone and varying concentrations of DNA.

-

Measure the fluorescence emission spectra of each solution. Mitoxantrone has excitation maxima at approximately 610 nm and 660 nm, with an emission maximum around 685 nm.

-

Record the fluorescence intensity at the emission maximum for each sample.

-

Analyze the data for quenching of Mitoxantrone fluorescence upon binding to DNA. A decrease in fluorescence intensity (quenching) and a potential shift in the emission wavelength are indicative of intercalation.

-

The binding parameters can be determined by analyzing the quenching data using the Stern-Volmer equation or other appropriate models.

-

References

Unraveling the Molecular Intricacies of Nortopixantrone: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular targets of Nortopixantrone, a potent antineoplastic agent. It is important to note that the available scientific literature predominantly refers to this compound as Mitoxantrone. Therefore, this document will proceed under the assumption that "this compound" is a synonym or a specific variant of Mitoxantrone, and will synthesize the extensive data available for the latter.

This guide will delve into the primary molecular mechanisms of Mitoxantrone, focusing on its interaction with DNA and its inhibition of key cellular enzymes. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the compound's multifaceted actions.

Primary Molecular Targets

Mitoxantrone exerts its cytotoxic effects through two primary, interconnected mechanisms:

-

DNA Intercalation: Mitoxantrone's planar aromatic ring structure allows it to insert itself between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, Mitoxantrone leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.

Beyond these primary targets, Mitoxantrone has also been shown to inhibit Protein Kinase C (PKC), an enzyme involved in various signal transduction pathways that regulate cell growth and differentiation.

Quantitative Data on Molecular Interactions

The following tables summarize key quantitative data related to the interaction of Mitoxantrone with its molecular targets.

Table 1: In Vitro Cytotoxicity (IC50) of Mitoxantrone in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Carcinoma | 0.018[1] |

| MCF-7 | Breast Carcinoma | 0.196[1] |

| HL-60 | Promyelocytic Leukemia | 0.008[1] |

| THP-1 | Acute Monocytic Leukemia | 0.012[1] |

| L1210 | Leukemia | 0.039 |

| B-CLL | B-chronic lymphocytic leukaemia | ~0.7-1.4 µg/ml |

Table 2: Inhibition Constants and Binding Affinities

| Target | Parameter | Value |

| Protein Kinase C (PKC) | Ki | 6.3 µM[1] |

| DNA | Ka (Equilibrium constant of association) | ≈ 1 x 10^5 M^-1 |

| DNA | Binding Site Size | ≈ 2.5 base pairs |

| DNA | Unwinding Angle | ≈ 16° |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Mitoxantrone.

Topoisomerase II Decatenation Assay

This assay assesses the ability of Mitoxantrone to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer

-

ATP solution

-

Mitoxantrone (or other test compounds)

-

5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide

-

Distilled water

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Agarose gel electrophoresis apparatus

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order:

-

Distilled water to a final volume of 20 µL

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

2 µL of ATP solution

-

1 µL of kDNA (200 ng)

-

Varying concentrations of Mitoxantrone (dissolved in an appropriate solvent, e.g., DMSO). Include a vehicle control.

-

-

Enzyme Addition: Add a predetermined amount of human Topoisomerase IIα to each reaction tube. The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV illumination.

-

Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate as a faster-moving band.

-

Quantify the intensity of the decatenated DNA band for each Mitoxantrone concentration to determine the extent of inhibition.

-

DNA Intercalation Assay (UV-Visible Spectroscopy)

This method is based on the change in the absorption spectrum of Mitoxantrone upon binding to DNA.

Materials:

-

Mitoxantrone solution of known concentration

-

Calf thymus DNA solution of known concentration

-

Appropriate buffer (e.g., Tris-HCl buffer, pH 7.4)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Spectrophotometer Setup: Set the UV-Visible spectrophotometer to scan a wavelength range that includes the absorption maximum of Mitoxantrone (around 608 nm and 658 nm).

-

Initial Spectrum: Record the absorption spectrum of a known concentration of Mitoxantrone in the buffer.

-

Titration with DNA:

-

To the cuvette containing the Mitoxantrone solution, add small, successive aliquots of the DNA solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the absorption spectrum after each DNA addition.

-

-

Data Analysis:

-

Observe the changes in the absorption spectrum of Mitoxantrone. DNA intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorption.

-

The binding constant (Ka) can be determined by analyzing the changes in absorbance at a fixed wavelength using various binding models, such as the Scatchard plot.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Mitoxantrone and a general experimental workflow for its characterization.

Signaling Pathways

Mitoxantrone has been shown to induce apoptosis through the modulation of critical signaling pathways, including the Akt/FOXO3 and Bcl-2 family pathways.

Caption: Mitoxantrone-induced signaling pathways leading to apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the molecular targets of a compound like Mitoxantrone.

Caption: General experimental workflow for characterizing molecular targets.

Conclusion

This compound (Mitoxantrone) is a multi-faceted chemotherapeutic agent that primarily targets DNA through intercalation and the inhibition of topoisomerase II. These actions lead to the accumulation of DNA damage and the induction of apoptosis, which is further modulated by its influence on key signaling pathways such as the Akt/FOXO3 axis and the Bcl-2 family of proteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The provided visualizations of signaling pathways and experimental workflows serve as a clear conceptual framework for understanding its complex mechanism of action.

References

Nortopixantrone and Its Impact on Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortopixantrone is an aza-anthracenedione, structurally related to the anticancer agent pixantrone. While specific data on this compound is limited, the extensive research on pixantrone provides critical insights into the likely mechanisms of action. Pixantrone was developed as an analog of mitoxantrone with the aim of reducing cardiotoxicity.[1][2] It functions as a topoisomerase II inhibitor and a DNA intercalating agent.[1][3] Topoisomerase II inhibitors are a class of chemotherapy drugs that interfere with the enzymes responsible for managing DNA topology during replication and transcription, which can lead to cell cycle arrest and apoptosis.[4] However, emerging evidence suggests that pixantrone employs a unique mechanism that deviates from the typical cell cycle arrest observed with many other topoisomerase II inhibitors. This document provides an in-depth technical guide on the effects of pixantrone, as a proxy for this compound, on cell cycle progression, supported by experimental methodologies and pathway visualizations.

Core Mechanism of Action: A Departure from Canonical Cell Cycle Arrest

Contrary to what is often observed with topoisomerase II inhibitors, pixantrone does not appear to induce a significant cell cycle arrest at concentrations that are effective for long-term cell killing. Instead, it is proposed to induce a "latent" form of DNA damage that becomes problematic during mitosis. This leads to perturbations in mitotic processes, resulting in aberrant cell divisions and eventual cell death after several cycles.

Key Observations:

-

Lack of Canonical DNA Damage Signaling: At cytotoxic concentrations, pixantrone treatment does not lead to the formation of γH2AX foci in the main nuclei, which is a classic marker of DNA double-strand breaks. This suggests that the DNA damage response and mitotic checkpoints are not strongly activated.

-

Mitotic Perturbations: Live-cell imaging has revealed that cells treated with pixantrone undergo abnormal mitosis characterized by impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei.

-

Delayed Cell Death: Following these aberrant divisions, cells eventually die after approximately five days post-treatment.

Quantitative Data Summary

While specific quantitative data for this compound's effect on cell cycle phases is not available, studies on pixantrone have consistently shown a lack of significant cell cycle perturbation at concentrations that reduce long-term cell survival. The following table summarizes the observed effects based on available literature for pixantrone.

| Cell Line | Treatment Concentration | Duration of Treatment | Observed Effect on Cell Cycle | Reference |

| PANC1 (Pancreatic) | 100 nM (2-fold greater than IC50) | 24 or 48 hours | No obvious changes in cell cycle dynamics. | |

| OVCAR5 (Ovarian) | 200 nM | 24 hours | Minimal cell cycle perturbation. | |

| T47D (Breast) | Increasing concentrations | 24 hours | Not specified in detail, but part of a study showing lack of perturbation. | |

| MCF-10A (Breast, non-transformed) | >100 nM | 24 hours | G1-mediated arrest at higher concentrations. |

Signaling Pathways

The proposed mechanism of action of pixantrone involves bypassing the typical DNA damage response pathways that lead to cell cycle arrest. Instead, the "latent" DNA damage manifests during mitosis, leading to mitotic catastrophe.

Caption: Proposed pathway of pixantrone-induced cell death.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines a general method for analyzing the DNA content of a cell population to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

Wash the cells once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

-

Incubate the cells on ice or at -20°C for at least 30 minutes. This step permeabilizes the cells and fixes them.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in the PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI.

-

Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for a longer duration.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Collect data for at least 10,000 events per sample.

-

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

The available evidence on pixantrone, the parent compound of this compound, points towards a unique mechanism of anti-cancer activity that does not rely on inducing a classic cell cycle arrest. Instead, it appears to cause mitotic perturbations that lead to aberrant cell divisions and subsequent delayed cell death. This mode of action, which seems to bypass canonical DNA damage response pathways, distinguishes it from many other topoisomerase II inhibitors. For researchers and drug development professionals, understanding this distinct mechanism is crucial for the rational design of combination therapies and for identifying patient populations that may benefit most from this class of compounds. Further research is warranted to elucidate the specific effects of this compound and to confirm if it mirrors the intriguing mitotic disruption observed with pixantrone.

References

Methodological & Application

Application Notes and Protocols for Nortopixantrone In Vivo Studies

Disclaimer: Extensive literature searches did not yield specific in vivo dosage protocols for nortopixantrone . The information presented herein is based on its closely related parent compound, pixantrone (codename: BBR 2778), and the structurally similar drug, mitoxantrone . Researchers should use this information as a starting point and are strongly advised to conduct independent dose-finding and toxicity studies for this compound.

Introduction

Pixantrone is a cytotoxic aza-anthracenedione developed as an analog of mitoxantrone with the aim of reducing cardiotoxicity while maintaining or improving antitumor efficacy.[1] It is approved for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphomas in some regions.[2] The primary mechanisms of action for pixantrone are DNA intercalation and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[3][4] This disruption of DNA processes in rapidly dividing cancer cells leads to cell death.

Mechanism of Action

Pixantrone exerts its antineoplastic effects through a dual-pronged attack on cellular DNA processes:

-

DNA Intercalation: The planar structure of the pixantrone molecule allows it to insert itself between the base pairs of the DNA double helix.[3]

-

Topoisomerase II Poisoning: Pixantrone stabilizes the complex formed between DNA and topoisomerase II. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to the accumulation of permanent double-strand breaks. These breaks trigger a DNA damage response that ultimately leads to apoptosis (programmed cell death).

Signaling Pathway Diagram

Caption: Simplified mechanism of action for Pixantrone.

Data Presentation: Pixantrone Dosage Protocols

The following tables summarize dosage information from preclinical and clinical studies of pixantrone. These values can serve as a reference for designing initial dose-finding studies for this compound.

Table 1: Preclinical In Vivo Dosages of Pixantrone

| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |

| SCID Mice | Solid Tumor Xenografts | 7.5 mg/kg | Intravenous (IV) | Every 4 days for 3 doses (q4d x 3) | |

| SCID Mice | Pharmacokinetic Study | 30 mg/kg | Intravenous (IV) | Single dose | |

| Murine Models | Lymphoma & Leukemia | Not Specified | Not Specified | Not Specified |

Table 2: Clinical Dosages of Pixantrone

| Study Phase | Patient Population | Dosage | Administration Route | Dosing Schedule | Reference |

| Phase I/II | Relapsed/Refractory Aggressive NHL | 80 mg/m² | Intravenous (IV) | Day 1 of a 21-day cycle (combination therapy) | |

| Phase II | Relapsed Aggressive NHL | 85 mg/m² | Intravenous (IV) | Days 1, 8, & 15 of a 28-day cycle | |

| Phase I | Advanced/Refractory NHL | 84 mg/m² | Intravenous (IV) | Weekly for 3 weeks | |

| Phase II | Metastatic Breast Cancer | 180 mg/m² | Intravenous (IV) | Every 3 weeks | |

| Approved Use | Relapsed/Refractory Aggressive B-cell NHL | 50 mg/m² | Intravenous (IV) | Days 1, 8, & 15 of a 28-day cycle |

Experimental Protocols

Protocol 1: Preparation and Administration of Pixantrone for In Vivo Studies

This protocol is adapted from methodologies used in preclinical testing.

Materials:

-

Pixantrone (or this compound) powder

-

Sterile Saline for Injection (0.9% NaCl)

-

Sterile, light-protected vials

-

Appropriate syringes and needles for intravenous administration in the chosen animal model

Procedure:

-

Reconstitution: Under aseptic conditions, reconstitute the pixantrone powder with sterile saline to a desired stock concentration. Ensure complete dissolution.

-

Storage: The reconstituted solution of pixantrone has been reported to be stable for up to 7 days when stored at 4°C and protected from light. Stability of this compound solutions should be independently verified.

-

Dose Calculation: Calculate the volume of the drug solution to be administered based on the individual animal's body weight and the target dose in mg/kg.

-

Administration: Administer the calculated dose via intravenous (IV) injection. For mice, the lateral tail vein is a common administration site.

Protocol 2: General Workflow for an In Vivo Antitumor Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of a compound like pixantrone in a xenograft mouse model.

Experimental Workflow Diagram

Caption: A general experimental workflow for in vivo efficacy studies.

Procedure:

-

Animal Model Selection: Immunocompromised mice (e.g., SCID or nude mice) are commonly used for establishing human tumor xenografts.

-

Tumor Cell Implantation: A predetermined number of cancer cells are implanted, typically subcutaneously, into the flank of each animal.

-

Tumor Growth and Measurement: Allow tumors to grow to a specified size (e.g., 100-200 mm³). Tumor volume should be measured regularly, often with calipers, using a standard formula such as (Length x Width²)/2.

-

Randomization: Once tumors reach the target size, randomize animals into control (vehicle) and treatment groups.

-

Treatment Administration: Administer the investigational drug (e.g., pixantrone at 7.5 mg/kg) and vehicle according to the defined schedule.

-

Monitoring: Monitor tumor growth, animal body weight (as an indicator of toxicity), and overall animal health throughout the study.

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, after a set duration, or if unacceptable toxicity is observed in the treatment groups.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone beyond monotherapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability Following Nortopixantrone Treatment